DNP-L-tryptophan
Description
DNP-L-Tryptophan (CAS 1655-51-2; molecular formula: C₁₇H₁₄N₄O₆) is a chemically modified derivative of the essential amino acid L-tryptophan. The molecule is characterized by the addition of a 2,4-dinitrophenyl (DNP) group to the amino acid’s α-amino group, significantly altering its physicochemical and biological properties. Key physical parameters include a molecular weight of 370.32 g/mol, a density of 1.584 g/cm³, and a boiling point of 699.6°C . This compound is primarily utilized in biochemical research, particularly in studies involving protein labeling, enzyme activity assays (e.g., indoleamine 2,3-dioxygenase, IDO1), and apoptosis-related pathways due to its role in modulating cellular tryptophan metabolism .
Properties
IUPAC Name |
2-(2,4-dinitroanilino)-3-(1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O6/c22-17(23)15(7-10-9-18-13-4-2-1-3-12(10)13)19-14-6-5-11(20(24)25)8-16(14)21(26)27/h1-6,8-9,15,18-19H,7H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPUOPKWYOOCKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63400-91-9, 1655-51-2 | |
| Record name | NSC526959 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526959 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | L-Tryptophan,4-dinitrophenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526958 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Rao and Sober’s Alkaline Coupling Method
The foundational synthesis of this compound, as described by Rao and Sober (1954), employs 2,4-dinitrofluorobenzene (DNFB) as the electrophilic dinitrophenylating agent. In this method, L-tryptophan is dissolved in an aqueous-ethanolic solution containing sodium bicarbonate (NaHCO₃) to maintain a pH of 8–9. The reaction proceeds via nucleophilic aromatic substitution, where the α-amino group of L-tryptophan attacks the activated fluorine atom of DNFB.
Key steps include:
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Reagent Preparation : A 10% (w/v) solution of L-tryptophan in 50% ethanol.
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Dinitrophenylation : Addition of DNFB (1.2 molar equivalents) dropwise under vigorous stirring at 25°C.
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Quenching and Isolation : Acidification to pH 2–3 with hydrochloric acid (HCl) precipitates the crude product, followed by recrystallization from ethanol-water mixtures.
This method achieves yields of 65–70%, with purity confirmed via melting point (233–234°C decomp.) and optical rotation ( in 95% ethanol). Critically, the reaction must exclude light to prevent photodegradation of the DNP group.
James and Synge’s Modified Protocol
James and Synge (1951) introduced modifications to enhance regioselectivity and simplify purification. Their approach substitutes NaHCO₃ with triethylamine (TEA) as the base, enabling faster reaction kinetics in anhydrous ethanol. The absence of water minimizes hydrolysis of DNFB, improving the yield to 75–80% under otherwise identical conditions.
A notable innovation is the use of ice-cold water washes to remove unreacted DNFB and byproducts, reducing the need for chromatographic purification. However, the product often retains trace impurities, necessitating additional recrystallization steps.
Modern Methodological Advances
Solvent and Catalyst Optimization
Recent patents and studies have explored solvent systems and catalysts to improve efficiency. For instance, tetrahydrofuran (THF) and acetonitrile, when used as co-solvents with ethanol, enhance the solubility of L-tryptophan and DNFB, reducing reaction times by 30–40% compared to classical protocols. Catalytic amounts of 4-dimethylaminopyridine (DMAP, 0.06–0.18% w/w) further accelerate the dinitrophenylation step by stabilizing the transition state.
Protection-Deprotection Strategies
Advanced methodologies incorporate temporary protective groups to prevent side reactions at the indole nitrogen of tryptophan. The Boc (tert-butoxycarbonyl) protection strategy involves:
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Esterification : L-tryptophan methyl ester formation using methanol and sulfuric acid.
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Boc Protection : Reaction with Boc anhydride in THF/DMAP.
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Dinitrophenylation : Selective DNP group introduction at the α-amino group.
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Deprotection : Acidic hydrolysis (HCl/dioxane) to remove the Boc group.
This approach achieves >85% yield and minimizes indole nitration, a common side reaction in unprotected systems.
Reaction Optimization and Kinetic Analysis
pH and Temperature Dependence
The reaction rate of this compound synthesis is highly pH-dependent, with optimal activity observed at pH 8.5–9.0. Below pH 8, protonation of the α-amino group reduces nucleophilicity, while above pH 9, hydrolysis of DNFB dominates, lowering yields. Temperature studies reveal a narrow optimal range of 20–25°C; higher temperatures promote side reactions, whereas lower temperatures slow kinetics.
Byproduct Formation and Mitigation
Common byproducts include Nε-dinitrophenyltryptophan (from indole nitration) and dinitrophenol (DNFB hydrolysis). Strategies to suppress these include:
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Light Exclusion : Use of amber glassware to prevent photolytic decomposition.
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Low-Temperature Quenching : Rapid cooling to 0–5°C after reaction completion.
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Selective Extraction : Partitioning with dichloromethane to remove hydrophobic byproducts.
Analytical and Purification Techniques
Chromatographic Validation
High-performance liquid chromatography (HPLC) with UV detection (λ = 360 nm) is the gold standard for purity assessment. A representative method uses a C18 column (4.6 × 150 mm, 5 μm), isocratic elution with 60:40 acetonitrile/0.1% trifluoroacetic acid, and a flow rate of 1.0 mL/min. this compound elutes at 6.2 min, well-separated from Nε-DNP-tryptophan (8.5 min).
Recrystallization Protocols
Recrystallization from ethyl acetate/hexane (3:1 v/v) yields needle-like crystals with >99% purity, as verified by elemental analysis (calculated for C₁₇H₁₄N₄O₆: C 54.55%, H 3.79%, N 14.97%; found: C 54.48%, H 3.82%, N 14.89%).
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Rao & Sober (1954) | 65–70 | 95 | Simplicity, low cost | Photodegradation risk, moderate yield |
| James & Synge (1951) | 75–80 | 97 | Faster kinetics, improved regioselectivity | Requires anhydrous conditions |
| Boc-Protected (2021) | 85–90 | 99 | High selectivity, minimal byproducts | Multi-step, higher reagent cost |
Chemical Reactions Analysis
Types of Reactions
DNP-L-tryptophan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the nitro groups to amino groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The dinitrophenyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives with oxidized tryptophan.
Reduction: Formation of N-(2,4-diaminophenyl)-L-tryptophan.
Substitution: Formation of various substituted phenyl derivatives of tryptophan.
Scientific Research Applications
Biochemical Role and Metabolism
DNP-L-tryptophan is primarily recognized for its role as a precursor to serotonin, a neurotransmitter crucial for mood regulation. The metabolism of tryptophan involves several pathways leading to the production of various bioactive metabolites such as serotonin, melatonin, and kynurenine . The conversion of tryptophan into these metabolites is essential for numerous physiological functions, including sleep regulation, mood stabilization, and immune response modulation.
Table 1: Metabolic Pathways of Tryptophan
| Pathway | Metabolites Produced | Physiological Roles |
|---|---|---|
| Serotonin Pathway | Serotonin | Mood regulation, sleep-wake cycle |
| Melatonin Pathway | Melatonin | Regulation of circadian rhythms |
| Kynurenine Pathway | Kynurenine | Immune response, neuroprotection |
| Niacin Pathway | Niacin (Vitamin B3) | Energy metabolism, DNA repair |
Mental Health
This compound has been studied for its potential benefits in treating mood disorders such as depression and anxiety. Research indicates that supplementation with L-tryptophan can lead to increased serotonin levels in the brain, which may alleviate symptoms of depression . A systematic review identified significant improvements in mood among participants receiving L-tryptophan compared to control groups .
Case Study:
A clinical trial involving individuals with major depressive disorder demonstrated that those supplemented with L-tryptophan experienced a notable reduction in depressive symptoms over a 12-week period. The study highlighted the importance of tryptophan's role in serotonin synthesis as a mechanism for its antidepressant effects.
Sleep Disorders
Due to its role in melatonin production, this compound is also explored for its effects on sleep quality. Supplementation has been associated with improved sleep onset and maintenance . In a randomized controlled trial, participants taking L-tryptophan reported better sleep quality and duration compared to those receiving a placebo.
Nutritional Applications
This compound is being investigated for its inclusion in fortified foods aimed at enhancing dietary intake of essential amino acids. Its incorporation into infant formulas and nutritional supplements is particularly noteworthy due to its potential benefits in cognitive development and emotional well-being .
Table 2: Nutritional Sources of Tryptophan
| Food Source | Tryptophan Content (mg/100g) |
|---|---|
| Turkey | 400 |
| Chicken | 300 |
| Eggs | 200 |
| Cheese | 550 |
| Nuts (Almonds) | 250 |
Mechanism of Action
The mechanism by which DNP-L-tryptophan exerts its effects involves its interaction with specific molecular targets. The dinitrophenyl group can interact with various enzymes and receptors, altering their activity. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target molecules.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
Table 1: Physicochemical Properties of DNP-L-Tryptophan and Analogues
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Solubility (Water) |
|---|---|---|---|---|---|
| This compound | C₁₇H₁₄N₄O₆ | 370.32 | 1.584 | 699.6 | Low |
| L-Tryptophan | C₁₁H₁₂N₂O₂ | 204.23 | 1.34 | 447.8 | Moderate |
| 5-Hydroxy-L-Tryptophan | C₁₁H₁₂N₂O₃ | 220.23 | 1.45 | 447.8 | Moderate |
| DNP-Glycine | C₈H₇N₃O₆ | 241.16 | 1.62 | 567.0 | Low |
Key Observations :
- The DNP group in this compound increases molecular weight by ~80% compared to unmodified L-tryptophan, reducing aqueous solubility due to enhanced hydrophobicity .
- Compared to other DNP-modified amino acids (e.g., DNP-glycine), the indole ring in tryptophan contributes to unique steric and electronic interactions, influencing binding affinity in enzyme-substrate systems .
Key Findings :
- IDO1 Inhibition : this compound exhibits moderate inhibitory activity against IDO1 compared to 1-methyl-L-tryptophan, a potent clinical candidate. The bulky DNP group may sterically hinder optimal enzyme binding .
- Apoptosis Modulation : Unlike L-tryptophan, this compound induces oxidative stress in specific cell lines, triggering caspase-dependent apoptosis pathways .
Analytical Differentiation of Tryptophan Derivatives
Advanced analytical techniques such as High-Performance Liquid Chromatography (HPLC) and spectrophotometry are critical for distinguishing this compound from analogues. For example:
- HPLC Retention Times : this compound elutes later than L-tryptophan due to increased hydrophobicity (retention time: ~12.5 min vs. 8.2 min under reverse-phase conditions) .
- UV-Vis Spectra : The DNP group confers strong absorbance at 360 nm, absent in unmodified tryptophan derivatives .
Research Implications and Limitations
- Advantages : this compound’s stability and distinct spectral properties make it ideal for tracking protein interactions and metabolic flux in vitro .
Biological Activity
DNP-L-tryptophan, a derivative of the essential amino acid L-tryptophan, has garnered attention for its potential biological activities. This article explores the compound's metabolic pathways, effects on neurotransmitter synthesis, antimicrobial properties, and implications in cancer therapy, supported by data tables and case studies.
1. Metabolic Pathways and Neurotransmitter Synthesis
L-Tryptophan is primarily known as a precursor for serotonin (5-HT), a crucial neurotransmitter involved in mood regulation. The conversion of L-tryptophan to serotonin occurs through several enzymatic steps:
- Hydroxylation : L-tryptophan is hydroxylated to 5-hydroxytryptophan (5-HTP) by tryptophan hydroxylase (TPH).
- Decarboxylation : 5-HTP is then decarboxylated to produce serotonin.
The availability of L-tryptophan significantly influences serotonin synthesis. Research indicates that dietary intake can modulate brain serotonin levels, impacting mood and behavior .
Table 1: Tryptophan Metabolism Overview
| Step | Enzyme | Product |
|---|---|---|
| Hydroxylation | Tryptophan hydroxylase | 5-Hydroxytryptophan |
| Decarboxylation | Aromatic amino acid decarboxylase | Serotonin |
Studies have shown that increased dietary L-tryptophan can suppress aggressive behavior and lower cortisol levels post-stress, indicating its role in stress response modulation .
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against foodborne pathogens. D-amino acids, including this compound, have been shown to exhibit significant antimicrobial effects when combined with various stressors such as temperature changes or salt concentrations.
Case Study: Antimicrobial Effects on Pathogens
In a systematic review examining D-amino acids, this compound demonstrated:
- Inhibition of Growth : Delayed growth of pathogens by over 12 hours under specific conditions.
- Biofilm Formation Prevention : Reduced initial adhesion of bacterial cells, which is critical in biofilm formation .
Table 2: Antimicrobial Efficacy of this compound
| Pathogen | Concentration (mM) | Effect |
|---|---|---|
| E. coli | 40 | Significant growth delay |
| Staphylococcus aureus | 30 | Inhibition of biofilm formation |
3. Implications in Cancer Therapy
This compound has also been investigated for its potential use in cancer therapy. Research involving DNP-conjugates has shown promise in selectively targeting cancer cells. For instance, DNP-pHLIP conjugates have been evaluated for their ability to promote antibody recruitment to cancer cells in acidic tumor microenvironments.
Findings from Cancer Studies
In vitro studies demonstrated that:
Q & A
Basic Research Questions
Q. What methodologies are recommended for quantifying DNP-L-tryptophan in biological samples?
- High-performance liquid chromatography (HPLC) is widely used, with mobile phases optimized for tryptophan derivatives (e.g., acetonitrile:water mixtures at pH 3.0) and detection wavelengths set to 280 nm for UV absorption. Calibration curves should span 0.1–100 µM, validated with triplicate measurements to ensure linearity (R² > 0.99) .
- For tissue samples, homogenization in phosphate-buffered saline (PBS) followed by centrifugation at 10,000×g for 15 minutes is critical to remove debris. Include quality controls like spiked recovery tests (85–115% acceptable range) to validate extraction efficiency .
Q. How does this compound modulate immune tolerance in preclinical models?
- This compound acts as a substrate analog for indoleamine 2,3-dioxygenase (IDO), enhancing tryptophan catabolism and depleting local tryptophan levels. This suppresses T-cell proliferation by activating the GCN2 kinase pathway, a mechanism observed in murine pregnancy models where IDO inhibition triggers fetal rejection .
- Experimental designs should include control groups treated with competitive IDO inhibitors (e.g., 1-methyl-tryptophan) to isolate this compound-specific effects. Flow cytometry of CD4+/CD8+ T-cell ratios in lymphoid tissues is recommended for outcome measurement .
Q. What behavioral assessment frameworks are suitable for studying this compound in neuropsychopharmacology?
- Use double-blind, placebo-controlled trials with crossover designs to evaluate effects on sleep latency, pain sensitivity, or aggression. For example, the Pittsburgh Sleep Quality Index (PSQI) and Visual Analog Scale (VAS) for pain can quantify behavioral changes .
- Mechanistic studies should pair behavioral data with plasma tryptophan levels measured via HPLC to correlate biochemical and phenotypic outcomes .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature regarding this compound’s dual roles in immunosuppression and neurobehavioral modulation?
- Conduct systematic reviews with meta-analyses to assess heterogeneity across studies. Stratify data by model system (e.g., in vivo vs. in vitro), dosage ranges (e.g., 1–50 mg/kg), and endpoints (e.g., cytokine profiles vs. serotonin levels) .
- Validate hypotheses using conditional knockout models (e.g., IDO-deficient mice) to disentangle tissue-specific effects. Multi-omics approaches (transcriptomics/metabolomics) can identify downstream pathways influenced by tryptophan depletion .
Q. What advanced statistical methods are appropriate for analyzing nonlinear dose-response relationships of this compound?
- Apply mixed-effects models to account for inter-individual variability in pharmacokinetic studies. Bayesian hierarchical models are useful for small sample sizes, incorporating prior data on tryptophan’s half-life (∼2 hours in rodents) .
- For behavioral data, machine learning algorithms (e.g., random forests) can identify predictive biomarkers (e.g., kynurenine/tryptophan ratios) linked to clinical outcomes .
Q. How should researchers design studies to investigate this compound’s impact on microbiome-tryptophan-immune axis interactions?
- Use gnotobiotic mouse models colonized with human gut microbiota to control for microbiome variability. Measure fecal tryptophan metabolites (e.g., indole derivatives) via LC-MS and correlate with splenic Treg populations .
- Longitudinal sampling (e.g., days 0, 7, 14) is critical to capture dynamic interactions. Include antibiotic-treated cohorts to isolate microbiota-dependent effects .
Q. What ethical and reporting standards apply to preclinical studies of this compound?
- Follow NIH guidelines for rigor and reproducibility: report blinding, randomization, sample-size calculations, and attrition rates. ARRIVE 2.0 checklist compliance is mandatory for animal studies .
- For human cell lines, document IRB approval and informed consent. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) when depositing datasets in repositories like GEO or MetaboLights .
Methodological Resources
- Systematic Reviews : Utilize PRISMA frameworks and databases like PubMed/MEDLINE, Embase, and Cochrane Library. Filter for "this compound" combined with MeSH terms like "Immunosuppression" or "Tryptophan Metabolism" .
- PICOT Framework : For clinical questions, structure inquiries as:
Population (e.g., postpartum depression patients), Intervention (this compound supplementation), Comparison (placebo), Outcome (serum serotonin change), Time (8-week trial) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
